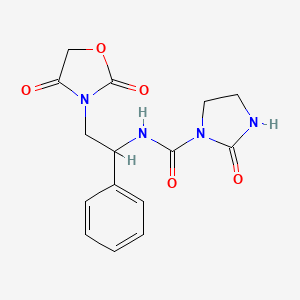
1-ethyl-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H30N4O2 and its molecular weight is 418.541. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular and Crystal Structures
The molecular and crystal structures of compounds related to 1-ethyl-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one have been determined using X-ray diffraction analysis. These structures are important in understanding the conformation and packing of molecules in crystals, especially regarding the role of hydrogen bonds (Kuleshova & Khrustalev, 2000).
Synthesis and Reactions
Research has focused on the synthesis of functionalized derivatives of 4-hydroxy-6-methyl-2-pyridone, a compound structurally similar to the one . These syntheses lead to various products, depending on the reactions used, highlighting the versatility and potential applications in chemical synthesis (Mekheimer, Mohamed, & Sadek, 1997).
Antiproliferative Activity
A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which are structurally related, has shown antiproliferative effects against human cancer cell lines. This suggests potential applications in cancer research and drug development (Mallesha et al., 2012).
Antimicrobial Activity
The synthesis and biological activity of compounds structurally similar to the one have been studied, showing antimicrobial properties. This highlights potential applications in developing new antimicrobial agents (Gein et al., 2013).
Properties
IUPAC Name |
1-ethyl-4-hydroxy-6-methyl-3-[(4-methylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-4-29-19(3)17-21(30)23(25(29)31)24(20-10-8-18(2)9-11-20)28-15-13-27(14-16-28)22-7-5-6-12-26-22/h5-12,17,24,30H,4,13-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYHHWCOGQWUAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)C)N3CCN(CC3)C4=CC=CC=N4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2384845.png)
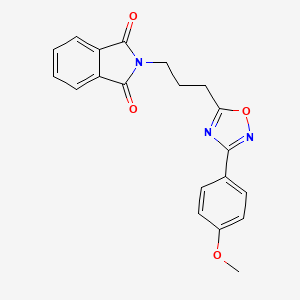
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B2384847.png)
![(6-Methoxypyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2384852.png)
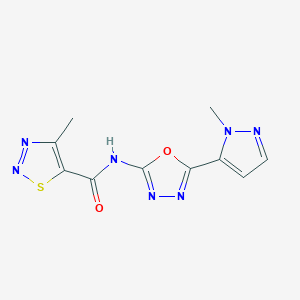
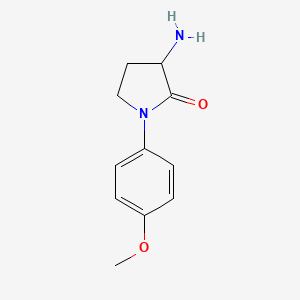
![Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2384858.png)
![7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2384859.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2384860.png)
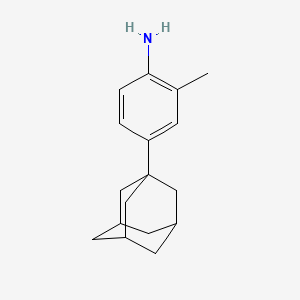
![8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine](/img/structure/B2384862.png)
![(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide](/img/structure/B2384863.png)
![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2384865.png)
